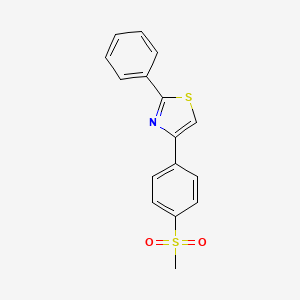
4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole and its derivatives involves cyclocondensation reactions, characterized by the interaction of dithiocarbamate and 2-bromo-1-(4-methylsulfonylphenyl)ethanone, followed by dehydration with H2SO4. These processes result in novel derivatives with potential as COX-2 inhibitors, highlighting the compound's relevance in medicinal chemistry research (Emami & Foroumadi, 2006).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in determining the molecular structure of related tetrazole derivatives, providing insights into the spatial arrangement and bonding patterns of the atoms within the molecule. Such studies offer foundational knowledge for understanding the compound's chemical behavior and potential interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole includes its ability to undergo various functional group transformations and participate in the synthesis of complex molecules. These reactions are pivotal for the creation of compounds with specific chemical properties and biological activities, underscoring the versatility of the thiazole scaffold in synthetic chemistry (Saeed, Mumtaz, & Flörke, 2010).
Physical Properties Analysis
The physical properties of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Understanding these properties aids in the formulation and design of new materials and pharmaceutical agents (Sherif, 1996).
Chemical Properties Analysis
Investigations into the chemical properties of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole focus on its reactivity, stability, and interaction with other molecules. These studies are fundamental for the development of chemical processes and the synthesis of compounds with desired functionalities (Murai, Furukawa, & Yamaguchi, 2018).
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2-Inhibitoren
Eine Reihe von Benzimidazol-Derivaten, bei denen der 4-(Methylsulfonyl)phenyl-Pharmakophor über seine C-2-Position gebunden ist, wurde entwickelt und synthetisiert . Diese Verbindungen wurden in vitro als Cyclooxygenase-1 (COX-1)/Cyclooxygenase-2 (COX-2)-Inhibitoren bewertet . Dies deutet darauf hin, dass 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazol möglicherweise bei der Entwicklung neuer COX-2-Inhibitoren eingesetzt werden könnte.
Entzündungshemmende Aktivität
Die synthetisierten Verbindungen wurden auch in vivo auf ihre entzündungshemmende Aktivität untersucht . Mehrere Verbindungen zeigten eine selektive Hemmung des COX-2-Isoenzyms, das mit Entzündungen assoziiert ist . Dies zeigt, dass this compound bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Ulzerogene Haftung
In Bezug auf die ulzerogene Haftung wurde festgestellt, dass eine der Verbindungen am sichersten ist . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung sichererer nicht-steroidaler Antirheumatika (NSAIDs) mit geringerer ulzerogener Haftung eingesetzt werden könnte.
Organische Synthese
4-(Methylsulfonyl)phenylessigsäure, die strukturell ähnlich wie this compound ist, ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Dies deutet darauf hin, dass this compound auch als Rohstoff oder Zwischenprodukt in der organischen Synthese verwendet werden könnte.
Pharmazeutika
4-(Methylsulfonyl)phenylessigsäure wird in der pharmazeutischen Industrie eingesetzt . Aufgrund der strukturellen Ähnlichkeit könnte this compound möglicherweise bei der Entwicklung neuer Pharmazeutika eingesetzt werden.
Pflanzenschutzmittel
4-(Methylsulfonyl)phenylessigsäure wird auch in der Pflanzenschutzmittelindustrie eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Pflanzenschutzmittel eingesetzt werden könnte.
Farbstoffbereiche
4-(Methylsulfonyl)phenylessigsäure wird in Farbstoffbereichen eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Farbstoffe eingesetzt werden könnte.
Lichtemitter
Ein multifunktionales Molekül, 2-(4-(methylsulfonyl)phenyl)ethylamin (MSPE), das strukturell ähnlich wie this compound ist, wurde verwendet, um eine ideale Emitterstruktur mit überlegenen optoelektronischen, kristallinen und morphologischen Eigenschaften zu erreichen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Lichtemitter eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostanoids by the COX enzymes. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in the production of prostanoids. This results in reduced inflammation and pain.
Result of Action
The inhibition of COX-2 by 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole leads to a decrease in the production of prostanoids . This results in a reduction of inflammation and pain at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-21(18,19)14-9-7-12(8-10-14)15-11-20-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFMPOBELCJXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


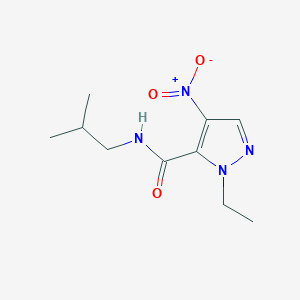
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)
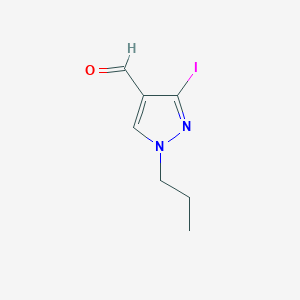
methanone](/img/structure/B2488780.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)
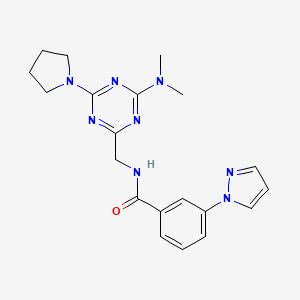
![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![N-(2-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)
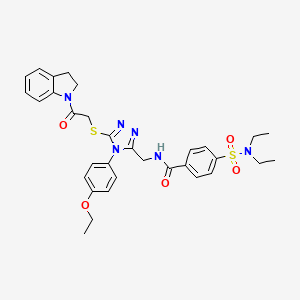
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)
